6-(3-chlorophenyl)-2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-chlorophenyl)-2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H17ClN4O4 and its molecular weight is 424.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity Evaluation
- Synthesis of Heterocyclic Compounds : A study by Flefel et al. (2018) reported the preparation of novel pyridine and fused pyridine derivatives, demonstrating their antimicrobial and antioxidant activities. These compounds were evaluated for their binding energies towards GlcN-6-P synthase, revealing moderate to good potential. This research illustrates the compound's role in creating pharmacologically active heterocycles (Flefel et al., 2018).
- Anticancer and Antimicrobial Agents : Katariya et al. (2021) explored the anticancer activity of new heterocyclic compounds against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). The compounds exhibited significant activity, highlighting their potential in cancer treatment and as antimicrobial agents (Katariya et al., 2021).
- Antimicrobial and Antifungal Activities : Research by Abou-Elmagd et al. (2015) on indolyl-substituted 2(3H)-furanones led to the synthesis of compounds with promising antimicrobial properties against various bacteria and fungi, showcasing the chemical's utility in developing new antimicrobial agents (Abou-Elmagd et al., 2015).
Structural Analysis and Synthesis
- Structural and DFT Calculations : A study conducted by Sallam et al. (2021) focused on the synthesis and structural elucidation of a pyridazine analog, including DFT calculations and Hirshfeld surface analysis. This research offers insights into the compound's electronic structure and intermolecular interactions (Sallam et al., 2021).
Antitumor and Antimicrobial Synthesis
- Antitumor Activity : Abou-Elmagd et al. (2016) synthesized N-heterocycles from pyrazolyl-substituted 2(3H)-furanone, showing significant antitumor activity against various carcinoma cell lines. This underscores the potential of derivatives for anticancer applications (Abou-Elmagd et al., 2016).
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4/c1-28-15-6-7-16(18(11-15)29-2)21-23-19(30-25-21)12-26-20(27)9-8-17(24-26)13-4-3-5-14(22)10-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVYGRGQUMKDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.